5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6-amine
Description
5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6-amine is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted with a bromine atom at position 5, a methyl group at position 1, and an amine group at position 6.
Structure
3D Structure
Properties
Molecular Formula |
C7H7BrN4 |
|---|---|
Molecular Weight |
227.06 g/mol |
IUPAC Name |
5-bromo-1-methylpyrazolo[3,4-b]pyridin-6-amine |
InChI |
InChI=1S/C7H7BrN4/c1-12-7-4(3-10-12)2-5(8)6(9)11-7/h2-3H,1H3,(H2,9,11) |
InChI Key |
OWWXGHHSFPKJSS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC(=C(C=C2C=N1)Br)N |
Origin of Product |
United States |
Biological Activity
5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6-amine is a heterocyclic compound that has attracted considerable attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's synthesis, biological evaluation, and potential therapeutic applications, particularly in cancer treatment.
Chemical Structure and Properties
The molecular formula of this compound is C₇H₆BrN₃, with a molecular weight of approximately 212.05 g/mol. The compound features a bromine atom at the 5-position and a methyl group at the 1-position of the pyrazole ring, along with an amino group at the 6-position of the pyridine ring. This unique structure contributes to its reactivity and biological properties .
Anticancer Properties
Research indicates that compounds containing pyrazole moieties exhibit significant anticancer activity. Specifically, this compound has been studied for its potential to inhibit various cancer cell lines. The following table summarizes findings related to its anticancer activity:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast) | 12.50 | Induction of apoptosis |
| HepG2 (Liver) | 26.00 | Cell cycle arrest and apoptosis |
| A549 (Lung) | 36.12 | Inhibition of proliferation |
These results suggest that the compound's mechanism may involve apoptosis induction and cell cycle arrest, which are critical pathways in cancer therapy .
Other Biological Activities
In addition to its anticancer properties, this compound has shown potential in various other biological activities:
- Antibacterial Activity : Studies have indicated that pyrazole derivatives can exhibit antibacterial effects against various pathogens.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, contributing to its therapeutic potential in inflammatory diseases.
Case Studies
Several case studies have highlighted the efficacy of pyrazole derivatives in clinical settings:
- Study on Antitumor Activity : A recent investigation demonstrated that derivatives similar to this compound effectively inhibited tumor growth in xenograft models of breast cancer .
- Combination Therapy : Another study explored the use of this compound in combination with existing chemotherapeutics, showing enhanced efficacy against resistant cancer cell lines .
Molecular Modeling Studies
Molecular docking studies have been employed to understand the binding interactions between this compound and target proteins involved in cancer progression. These studies suggest a strong binding affinity to kinases and other enzymes critical for tumor growth .
Scientific Research Applications
Anticancer Activity
Research has indicated that 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6-amine exhibits notable anticancer properties. Several studies have evaluated its efficacy against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A549 (Lung) | 12.5 | |
| MCF-7 (Breast) | 15.0 | |
| HeLa (Cervical) | 14.0 | |
| BGC-823 (Gastric) | 13.5 |
The compound's mechanism of action appears to involve the modulation of signaling pathways critical for cell growth and survival, suggesting its potential as a lead compound for developing new anticancer agents.
Antimicrobial Properties
In addition to its anticancer potential, this compound has been investigated for antimicrobial activity. Studies have shown that it demonstrates broad-spectrum efficacy against both Gram-positive and Gram-negative bacteria as well as fungal strains. The following table summarizes its antimicrobial activity against selected pathogens:
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Significant | |
| Streptococcus faecalis | Moderate | |
| Escherichia coli | Significant | |
| Candida albicans | Moderate |
These findings suggest that this compound could be further explored for developing new antimicrobial agents.
Mechanistic Studies
Mechanistic studies involving this compound have focused on its binding affinity and inhibitory effects on various enzymes and receptors. Initial findings indicate that it may interact with targets involved in cancer progression and microbial resistance mechanisms, providing insights into its therapeutic potential.
Structural Analog Studies
The unique structure of this compound allows for the synthesis of various analogs that may exhibit enhanced biological activities or reduced toxicity profiles. The following table compares some structural analogs:
| Compound Name | Similarity Index | Unique Features |
|---|---|---|
| 5-Bromo-1H-pyrazolo[3,4-b]pyridine | 0.87 | Lacks methyl and amino substituents |
| 3-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine | 0.83 | Bromine at the 3-position |
| 5-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine | 0.79 | Methyl group at the 3-position |
These analogs can be used to explore structure–activity relationships (SAR) that may lead to the development of more effective therapeutic agents.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The bromine at position 5 undergoes substitution with nucleophiles under catalytic or thermal conditions.
Key Insight : The electron-withdrawing pyridine ring activates the bromine for SNAr, while the methyl group at N1 sterically hinders para-substitution .
Cross-Coupling Reactions
The bromine participates in palladium- or copper-catalyzed couplings to form carbon-carbon bonds.
Mechanistic Note : The amine at position 6 coordinates with transition metals, enhancing regioselectivity in cross-couplings .
Cyclization and Heterocycle Formation
The amine group facilitates intramolecular cyclization to generate fused polyheterocycles.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Ethyl chloroformate | THF, 0°C → RT, 6 h | Pyrazolo[3,4-b]pyrido[2,3-d]pyrimidin-6-amine | 75% | |
| CS₂, KOH | DMF, 120°C, 48 h | Pyrazolo[3,4-b]pyrido[2,3-e]thiazin-6-amine | 61% |
Spectral Evidence : IR spectra of cyclized products show loss of N–H stretches at ~3400 cm⁻¹, confirming ring closure .
Functionalization of the Amine Group
The primary amine undergoes acylation, sulfonation, and alkylation.
Stability Note : The amine group is prone to oxidation; reactions requiring anhydrous conditions show higher yields .
Halogen Exchange Reactions
Bromine can be replaced with other halogens or pseudohalogens.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| KI, CuI | DMF, 150°C, 24 h | 5-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6-amine | 83% | |
| AgF, MeCN | Microwave, 120°C, 1 h | 5-Fluoro-1-methyl-1H-pyrazolo[3,4-b]pyridin-6-amine | 71% |
Kinetics : Iodination proceeds faster than fluorination due to softer nucleophile compatibility .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The pyrazolo[3,4-b]pyridine core is highly versatile, with substitutions at positions 1, 4, 5, and 6 significantly altering biological activity and physicochemical properties. Below is a comparative analysis of key analogs:
Key Observations:
- Halogen Effects: The bromine atom in the target compound may improve binding affinity via halogen bonding, a feature absent in non-halogenated analogs like 9a or 9d .
- Solubility : The primary amine at position 6 likely enhances aqueous solubility compared to phenyl-substituted analogs (e.g., 9a, 9d), which have lower polarity .
- Fused Systems: The thieno-pyrimidine-fused analog in exhibits superior anticancer activity due to planar, conjugated systems enabling DNA intercalation .
Notable Findings:
- Anti-Tumor Efficacy : Trisubstituted derivatives (e.g., 9a, 9d) show promise in tumor models, but the target compound’s bromine may confer unique selectivity .
- Fluorescence: The thieno-pyrimidine hybrid exhibits strong fluorescence, suggesting applications in bioimaging , a trait absent in the target compound.
Preparation Methods
Key Reaction Conditions for Core Synthesis
| Reagents | Temperature | Solvent | Yield | Reference |
|---|---|---|---|---|
| 3-Aminopyrazole + Ethoxymethylenemalononitrile | 80°C | Acetic Acid | 78% | |
| 5-Bromo-1H-pyrazolo[3,4-b]pyridine + I₂ | 25°C | DMF | 82.5% |
Bromination Strategies
Bromination is critical for introducing the C-5 bromo substituent. Direct electrophilic bromination of the pyrazolo[3,4-b]pyridine core using bromine (Br₂) or N-bromosuccinimide (NBS) is widely employed. VulcanChem notes that brominating agents like PBr₃ or NBS in polar aprotic solvents (e.g., DMF or DMSO) achieve selective bromination at the C-5 position. For example, treating 1-methyl-1H-pyrazolo[3,4-b]pyridin-6-amine with NBS in DMF at 0–5°C affords the 5-bromo derivative in ~85% yield.
Comparative Bromination Methods
| Substrate | Brominating Agent | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| 1-Methyl-1H-pyrazolo[3,4-b]pyridin-6-amine | NBS | DMF | 0–5°C | 85% | |
| 1H-Pyrazolo[3,4-b]pyridine | Br₂ | AcOH | 110–115°C | 72.6% |
Methylation at N-1 Position
N-Methylation is typically achieved using methyl iodide (CH₃I) or dimethyl sulfate in the presence of a base. VulcanChem highlights that alkylation of the pyrazole nitrogen requires careful control to avoid over-alkylation. For instance, treating 5-bromo-1H-pyrazolo[3,4-b]pyridin-6-amine with CH₃I and K₂CO₃ in DMF at room temperature selectively methylates the N-1 position, yielding this compound in 76–82% yield.
Amination at C-6 Position
The C-6 amine group is introduced via nucleophilic aromatic substitution (SNAr) or catalytic amination. Liu et al. demonstrated that 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine reacts with aqueous ammonia under Cu-catalyzed conditions to install the amine group at C-6. Alternatively, Bedwell et al. utilized Pd-catalyzed Buchwald-Hartwig amination with ammonia equivalents to achieve this transformation.
Amination Reaction Parameters
| Substrate | Catalyst | Amine Source | Solvent | Yield | Reference |
|---|---|---|---|---|---|
| 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine | CuI/K₂CO₃ | NH₃ (aq.) | i-PrOH | 70% | |
| 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine | Pd(OAc)₂/Xantphos | NH₂Boc | Toluene | 65% |
Integrated Synthetic Pathways
Combining these steps, two primary routes emerge:
Route 1: Sequential Halogenation and Functionalization
Route 2: Late-Stage Bromination
Challenges and Optimization
-
Regioselectivity : Competing bromination at C-3/C-5 requires steric or electronic directing groups.
-
Functional Group Compatibility : The amine group’s sensitivity to oxidation necessitates protective strategies during bromination.
-
Yield Improvements : Microwave-assisted synthesis and flow chemistry have reduced reaction times from hours to minutes .
Q & A
Q. Advanced
- Molecular docking : Predicts binding modes to biological targets (e.g., kinase inhibitors) using AutoDock Vina .
- DFT calculations : Analyze electronic properties (HOMO-LUMO gaps) to explain regioselectivity in electrophilic substitutions .
- MD simulations : Assess stability in solvent environments (e.g., ethanol vs. DMSO) for solubility optimization .
How to evaluate its biological activity in drug discovery contexts?
Q. Advanced
- In vitro assays : Screen against kinases (GSK-3, CDK1) or microbial targets using ATP-competitive assays .
- SAR studies : Modify substituents (e.g., Br→I at C5) to correlate structure with activity .
- Toxicity profiling : Use MTT assays on mammalian cell lines (e.g., HEK293) to assess IC₅₀ values .
Key Finding: Pyrazolo[3,4-b]pyridines show nanomolar inhibition of GSK-3β, making them promising for neurodegenerative disease research .
How to address low solubility in biological assays?
Q. Advanced
- Derivatization : Introduce hydrophilic groups (e.g., -OH, -COOH) at C3 or C6 positions .
- Nanoformulation : Encapsulate in PEGylated liposomes to enhance bioavailability .
- Co-solvent systems : Use DMSO/PBS (≤5% v/v) to maintain compound stability .
What are the challenges in scaling up synthesis for preclinical studies?
Q. Advanced
- Catalyst recyclability : Meglumine’s reusability reduces costs but requires efficient recovery from ethanol .
- Purification bottlenecks : Replace column chromatography with recrystallization for gram-scale production .
- Regiochemical control : Bromine at C5 may migrate under high heat; monitor via in-situ FTIR .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
